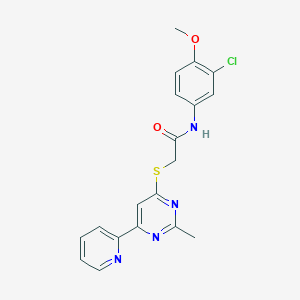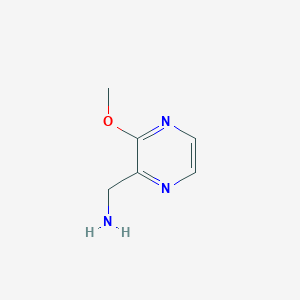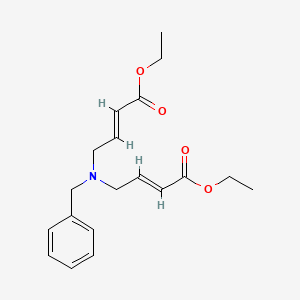![molecular formula C16H11N3O2S2 B2837828 N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-26-7](/img/structure/B2837828.png)
N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of “N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” can be found in the PubChem database . The molecular formula is C14H11N3O2S and the molecular weight is 285.32 g/mol .Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl benzothiazole sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” include a molecular weight of 285.32 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 285.05719778 g/mol, a monoisotopic mass of 285.05719778 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 20, and a complexity of 355 .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been investigated for its potential as an antibacterial agent. Researchers synthesized it as a 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one derivative. In vitro screening revealed profound antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Tyrosine Kinase Receptor Inhibition
The quinazoline nucleus, to which this compound belongs, is a privileged structural motif. Quinazoline derivatives have shown promise in inhibiting tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors, making them potential candidates for cancer therapy .
Antitumor Properties
Quinazoline derivatives, including our compound, exhibit antitumor activity. They have therapeutic potential as anti-invasive agents, acting on early and advanced solid tumors, metastatic bone disease, and leukemia. The compound’s structure and pharmacodynamic versatility contribute to its efficacy in cancer treatment .
Other Pharmacological Activities
Beyond antibacterial and antitumor effects, quinazoline derivatives have demonstrated a wide range of pharmacological activities:
- Antifungal Activity : Although not specifically studied for this compound, quinazolines in general may have antifungal properties .
Structural Insights
The compound’s structure was confirmed through IR, 1H NMR, mass spectrometry, and elemental analysis. These techniques provide valuable information about its chemical properties and confirm its identity .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various targets such as akt, amyloid-β, bcrp, c-met/hgfr, and others . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.
Mode of Action
This interaction could potentially alter the activity of the target proteins, thereby influencing the cellular processes they regulate .
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, including those involved in cancer, infection, inflammation/immunology, metabolic disease, and neurological disease . The compound’s interaction with its targets could potentially disrupt these pathways, leading to downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 4312±510 °C, and its predicted density is 1406±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may have potential anti-cancer, anti-inflammatory, and anti-microbial effects .
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S2/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMUJKZJBWFFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)

![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)



![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)